N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
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Description
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C26H29FN4O3 and its molecular weight is 464.541. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
Studies have focused on the synthesis of novel derivatives involving piperazine and furan moieties, aimed at evaluating their pharmacological potential. For instance, Kumar et al. (2017) designed and synthesized a novel series of compounds starting from 2-acetylfuran, exploring their antidepressant and antianxiety activities through various pharmacological tests, indicating the utility of such compounds in psychiatric medication development (Kumar et al., 2017).
Pharmacological Evaluation
Compounds with structures similar to the query have been evaluated for their pharmacological properties, including antipsychotic potential. Raviña et al. (2000) studied butyrophenones with affinities for dopamine and serotonin receptors, providing insights into their utility as antipsychotic agents (Raviña et al., 2000). Bhunia et al. (2017) highlighted the catalytic activity enhancement in coupling reactions by N,N'-Bisoxalamides, contributing to the synthesis of pharmaceutically relevant compounds (Bhunia et al., 2017).
Biological and Medical Applications
In the domain of biological evaluation, studies have elucidated the potential medical applications of compounds structurally related to the query compound. For instance, Lee et al. (2022) synthesized a PET imaging ligand targeting neuroinflammation markers, demonstrating its efficacy in detecting neurodegenerative disease markers in animal models (Lee et al., 2022). Furthermore, the development of flunarizine and penfluridol, as detailed by Botteghi et al. (2001), underscores the significance of synthesizing and evaluating compounds for neurological and psychiatric disorders (Botteghi et al., 2001).
Properties
IUPAC Name |
N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O3/c1-19-4-6-20(7-5-19)17-28-25(32)26(33)29-18-23(24-3-2-16-34-24)31-14-12-30(13-15-31)22-10-8-21(27)9-11-22/h2-11,16,23H,12-15,17-18H2,1H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPBVEMQYWFENN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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